Di-tert-dodecyl disulfide

Overview

Description

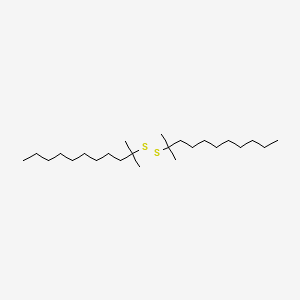

Bis(2-methylundecan-2-yl) disulfide, also known as di-tert-dodecyl disulfide, belongs to the class of organic compounds known as dialkyldisulfides. These are organic compounds containing a disulfide group R-SS-R' where R and R' are both alkyl groups.

Bis(2-methylundecan-2-yl) disulfide is an organic disulfide that results from the formal oxidative dimerisation of 2-methylundecane-2-thiol. It has a role as a human metabolite.

Scientific Research Applications

Lubrication and Tribology

Di-tert-dodecyl disulfide has been studied for its role in the decomposition process of hydrocarbon oil on steel surfaces. It acts as an additive that significantly decreases the desorption rate of gaseous hydrocarbons, prolonging the induction period of decomposition. This effect is due to the competitive chemisorption of the additive molecules on the nascent surface and the formation of iron sulfide, which deactivates the catalytic activity of active sites, reducing the decomposition of hydrocarbon oil. This finding has implications for lubrication and tribology, particularly in bearing steel applications (Lu, Mori, Kubo, & Nanao, 2009); (Lu, Mori, Nanao, Kobayashi, & Minami, 2007).

Synthesis and Chemical Reactions

Studies have explored the synthesis of di-tert-butyl disulfide and its reactions under various conditions. For instance, the electrochemical oxidation of di-tert-butyl disulfide corresponds to a one-electron process, leading to the cleavage of carbon-sulfur bonds. This process is significant in chemical synthesis and the development of new reaction mechanisms (Elothmani, Do, Simonet, & Guillanton, 1993). Additionally, microwave-assisted synthesis methods have been developed for di-tert-butyl disulfide, demonstrating the efficiency of modern synthetic techniques (Zhang Ya-dong, 2010).

Antioxidant Research

The potential of this compound-related compounds in antioxidant research has been noted. These substances exhibit antioxidant, anti-inflammatory, hepatoprotective, cytoprotective, and haemorheological activities, making them promising candidates for medicinal antioxidant drugs. The development of analytical methods for impurity determination in these substances is crucial for future production and quality control (Shinko, Terentyeva, Yagunov, Kandalintseva, Prosenko, Ivanovskaya, & Pinko, 2022).

Safety and Hazards

Di-tert-dodecyl disulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Di-tert-dodecyl disulfide is an organic disulfide that results from the formal oxidative dimerisation of 2-methylundecane-2-thiol

Mode of Action

It is known that disulfides and polysulfides, in general, can act as antioxidants . They can trap radicals and prevent oxidative damage, which is a crucial aspect of their functionality .

Biochemical Pathways

Polysulfides, a class of compounds to which this compound belongs, are known to exhibit antioxidant activity . They can inhibit oxidation processes, thereby affecting various biochemical pathways related to oxidative stress .

Pharmacokinetics

It’s known that the compound is practically insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

As a member of the polysulfides, it may contribute to the prevention of oxidative damage at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from moisture, as it can decompose in the presence of humidity . Furthermore, the compound’s solubility in different solvents can affect its distribution and action in various environments .

Biochemical Analysis

Biochemical Properties

Di-tert-dodecyl disulfide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in oxidative stress responses. The compound can act as a radical-trapping antioxidant, effectively neutralizing free radicals and preventing oxidative damage to cells . This interaction is crucial in maintaining cellular homeostasis and protecting cells from oxidative stress.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antioxidant properties help in reducing oxidative stress, which in turn can modulate signaling pathways involved in cell survival and apoptosis . Additionally, this compound can impact gene expression by regulating the activity of transcription factors that respond to oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a radical-trapping antioxidant. This compound can undergo homolytic substitution reactions, leading to the formation of stabilized perthiyl radicals . These radicals play a crucial role in neutralizing reactive oxygen species (ROS) and preventing oxidative damage. The compound’s ability to inhibit or activate specific enzymes also contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal ambient conditions but can degrade under extreme conditions such as high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can maintain its antioxidant properties, providing sustained protection against oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial antioxidant effects, protecting cells from oxidative damage . At high doses, it can cause adverse effects, including toxicity and disruption of cellular functions. It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress responses. The compound interacts with enzymes such as superoxide dismutase and catalase, which play a role in detoxifying reactive oxygen species . These interactions help in maintaining cellular redox balance and preventing oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as membranes . This localization is crucial for its antioxidant function, as it can effectively neutralize ROS in these regions.

Subcellular Localization

This compound is primarily localized in the cytoplasm and cellular membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The compound’s presence in these regions allows it to exert its antioxidant effects efficiently, protecting cells from oxidative damage.

Properties

IUPAC Name |

2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDIWWJKWAMGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067313 | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27458-90-8 | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-dodecyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Di-tert-dodecyl disulfide interact with nascent steel surfaces and what are the downstream effects on multialkylated cyclopentane (MAC) oil decomposition?

A: this compound exhibits its protective effect through a tribochemical reaction with nascent steel surfaces, like those found on bearing steel 52100. [] This interaction leads to the formation of iron sulfide on the steel surface. [] Consequently, the active sites on the nascent steel, which would typically catalyze MAC oil decomposition, become less reactive. [] This decreased reactivity effectively prolongs the induction period of MAC oil decomposition, offering a potential solution for reducing wear and tear in mechanical systems. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-3-[[(2S)-1-(4-acetamidobutylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1218568.png)

![2-[[4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio]acetic acid propan-2-yl ester](/img/structure/B1218569.png)

![2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;octadecanoic acid](/img/no-structure.png)

![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)